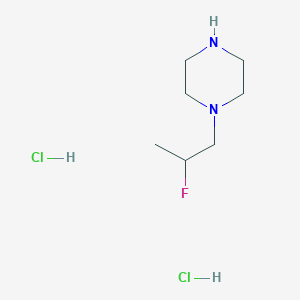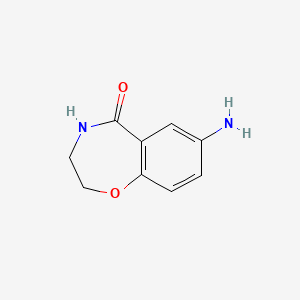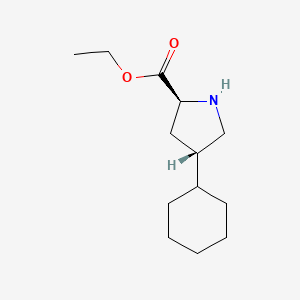
Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate, also known as JNJ-42153605, is a chemical compound that belongs to the class of pyrrolidine carboxylates. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate involves the modulation of the GABAB receptor. The compound acts as a positive allosteric modulator of the receptor, which enhances its activity. This leads to an increase in the inhibitory tone of the GABAergic system, resulting in anxiolytic and antidepressant effects. The compound has also been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and noradrenaline, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of pain, addiction, and cognitive disorders. The compound has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and noradrenaline, which may contribute to its therapeutic effects. The compound has also been shown to have a good safety profile and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate has several advantages for lab experiments. It has a good safety profile and low toxicity, making it suitable for in vitro and in vivo studies. The compound is also stable and can be easily synthesized in large quantities. However, the compound has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate. One potential direction is the investigation of its potential use in the treatment of pain, addiction, and cognitive disorders. The compound has also been shown to have anxiolytic and antidepressant effects, and further research is needed to understand its mechanism of action and potential therapeutic applications. Another future direction is the development of more potent and selective compounds that target the GABAB receptor. This may lead to the development of more effective therapies for anxiety and mood disorders.
Conclusion
This compound is a promising compound with potential therapeutic applications. The compound has been shown to have anxiolytic and antidepressant effects in animal models and acts as a positive allosteric modulator of the GABAB receptor. Further research is needed to understand its mechanism of action and potential therapeutic applications. The compound has several advantages for lab experiments, including a good safety profile and low toxicity. However, its solubility and bioavailability may affect its efficacy in vivo. Future research may focus on the development of more potent and selective compounds that target the GABAB receptor.
Synthesemethoden
The synthesis of Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate involves the reaction of cyclohexanone with ethyl (S)-4-chloropyrrolidine-2-carboxylate in the presence of a base. The resulting product is then purified through column chromatography to obtain the desired compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. It acts as a positive allosteric modulator of the GABAB receptor, which plays a crucial role in the regulation of anxiety and mood. The compound has also been investigated for its potential use in the treatment of pain, addiction, and cognitive disorders.
Eigenschaften
IUPAC Name |
ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-2-16-13(15)12-8-11(9-14-12)10-6-4-3-5-7-10/h10-12,14H,2-9H2,1H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJFWKQURBNFEZ-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2558723.png)

![Spiro[2.5]octane-7-carbaldehyde](/img/structure/B2558726.png)
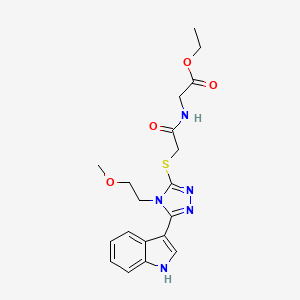
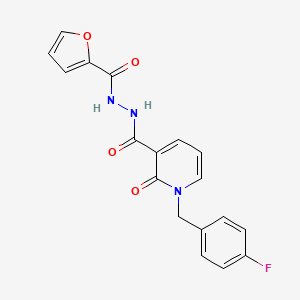

![Isoquinolin-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2558736.png)
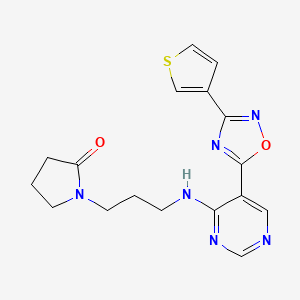

![3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2558742.png)
